![molecular formula C23H27NO5 B2728267 Ethyl 4-[(2,6-dimethylmorpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate CAS No. 380351-87-1](/img/structure/B2728267.png)
Ethyl 4-[(2,6-dimethylmorpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate
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Description
Ethyl 4-[(2,6-dimethylmorpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate is a useful research compound. Its molecular formula is C23H27NO5 and its molecular weight is 397.471. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
One notable application of compounds related to Ethyl 4-[(2,6-dimethylmorpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate is in the synthesis of novel naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones with potential antimicrobial activity. These compounds were synthesized through a series of reactions starting from ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate and were found to exhibit antimicrobial properties upon screening (Ravindra, Vagdevi, & Vaidya, 2008).
Reactions with Trimethyl Phosphite and Sodium Diethyl Phosphite
Ethyl 5-isobutyl-2-methylfuran-3-carboxylate, a compound structurally similar to Ethyl 4-[(2,6-dimethylmorpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate, demonstrates unique reactivity patterns when subjected to bromination and subsequent reactions with phosphites. This includes selective bromination and rearrangement reactions leading to the formation of various furan derivatives upon interaction with trimethyl phosphite and sodium diethyl phosphite, highlighting complex reaction pathways and product formation (Pevzner, 2003).
Synthetic Studies on Sorigenins
Further illustrating the diverse synthetic utility of related compounds, the synthesis of 4-methoxynaphtho[2,3-c]furan-1(3H)-one and 5-methoxynaphtho[1,2-c]furan-3(1H)-one from ethyl 4-hydroxy-2-naphthoate through a sequence of reactions demonstrates the potential for generating various naphtho-furan derivatives with potential biological activity (Horii et al., 1962).
Computational and Synthetic Study on Pyrrole Derivatives
In the realm of computational chemistry and synthesis, the ethyl 4-(3-furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate demonstrates the integration of synthetic chemistry with computational methods to understand the molecular structure and potential interactions of furan-pyrrole derivatives. This study showcases the utility of computational tools in predicting the behavior and properties of complex organic molecules (Singh, Rawat, & Sahu, 2014).
properties
IUPAC Name |
ethyl 4-[(2,6-dimethylmorpholin-4-yl)methyl]-5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-5-27-23(26)19-15(4)29-22-17-9-7-6-8-16(17)21(25)18(20(19)22)12-24-10-13(2)28-14(3)11-24/h6-9,13-14,25H,5,10-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYPUKLNLDKLDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)CN4CC(OC(C4)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(2,6-dimethylmorpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate |
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